molecular formula C7H10ClNO3 B3249653 methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride CAS No. 1955548-95-4

methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride

Cat. No.: B3249653
CAS No.: 1955548-95-4
M. Wt: 191.61
InChI Key: KVDYUVUTFDYECN-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10ClNO3 and a molecular weight of 191.61 g/mol . It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an aminomethyl group attached to the furan ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without specific information on the biological activity of this compound, it’s difficult to provide an analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity . Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of this compound . This might include exploring its reactivity, studying its interactions with biological systems, or investigating potential uses in pharmaceuticals or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride typically involves the reaction of furan-2-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate aminomethyl furan, which is then esterified with methanol to yield the final product . The reaction conditions often include the use of a catalyst such as hydrochloric acid to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(aminomethyl)furan-2-carboxylate
  • Methyl 3-(aminomethyl)thiophene-2-carboxylate
  • Methyl 3-(aminomethyl)pyrrole-2-carboxylate

Uniqueness

Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocyclic compounds. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved biological activity .

Properties

IUPAC Name

methyl 3-(aminomethyl)furan-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h2-3H,4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDYUVUTFDYECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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